N-Ethyl-2-oxooxazolidine-3-carboxamide
Description
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9) |
InChI Key |
YVSQDNRPQNBONW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Serine Derivatives
A common approach starts with serine or its derivatives, which contain both amino and hydroxyl groups suitable for ring closure to form the oxazolidinone ring.
- Procedure : Serine is reacted with a carbonylating agent such as bis(trichloromethyl) carbonate in an aqueous alkaline medium (e.g., sodium hydroxide solution). The reaction proceeds at room temperature with stirring until a transparent solution forms, indicating ring closure to 2-oxooxazolidine-4-carboxylic acid.
- Post-reaction processing : The product is isolated by freeze-drying, followed by solvent removal and purification via chromatography.
- Yield and advantages : This method yields about 62% product in prior art but improvements have been made to increase yield to over 86% by optimizing reaction conditions and using water as a solvent, which is environmentally friendly and safer.
Amidation to Introduce N-Ethyl Carboxamide
After obtaining the oxazolidinone carboxylic acid intermediate, the N-ethyl carboxamide group is introduced by amidation:
- Reagents : Acetyl chloride or ethyl chloroformate can be used to activate the carboxylic acid, followed by reaction with ethylamine or an ethyl amine equivalent.
- Conditions : The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the acid byproducts, often at low temperatures (-5°C) to control reaction rate and selectivity.
- Yields : This step can achieve excellent yields (up to 99%) with proper control of reaction parameters.
Alternative Synthetic Routes via Hydrazide Intermediates
Some synthetic strategies involve hydrazide intermediates derived from ethyl esters of oxazolidinone carboxylic acids:
Use of Peptide Coupling Agents
For coupling the carboxylic acid intermediate with ethylamine, peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed:
- This method ensures mild reaction conditions and high selectivity.
- The reaction is typically performed in solvents like THF or DMF with a base such as N-methylmorpholine (NMM).
- Moderate to excellent yields are reported for oxazolidinone derivatives prepared this way.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Solvent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Cyclization of Serine | Serine + bis(trichloromethyl) carbonate | NaOH, room temp, aqueous medium | Water | 62-86 | Environmentally friendly, safe | Initial lower yield, purification needed |
| Amidation with Acetyl Chloride | Oxazolidinone carboxylic acid | Acetyl chloride, triethylamine, -5°C | Organic solvent | ~99 | High yield, straightforward | Requires low temp control |
| Hydrazide intermediate route | Ethyl ester + hydrazine hydrate | Hydrazine hydrate, reflux, ethanol | Ethanol | Moderate | Versatile intermediate | Multi-step, possible side products |
| Peptide coupling | Carboxylic acid + ethylamine | EDC/HOBt, NMM, RT | THF/DMF | Moderate to excellent | Mild conditions, selective | Cost of coupling agents |
Research Findings and Optimization Notes
- The use of water as a solvent in the cyclization step significantly improves safety and environmental impact compared to organic solvents like dioxane.
- Controlling temperature during amidation is critical to avoid side reactions and maximize yield.
- Peptide coupling methods provide flexibility for introducing various amide substituents but may increase cost and complexity.
- Hydrazide intermediates offer routes to diverse derivatives but require careful purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).
Scientific Research Applications
N-Ethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-Oxazolidinecarboxamide,2-[2-oxo-2-(phenylamino)ethylidene]-N-phenyl- (CAS 14037-24-2)
This compound shares the oxazolidine-carboxamide core with N-Ethyl-2-oxooxazolidine-3-carboxamide but differs significantly in substituents and complexity:
- Molecular Formula : C₁₈H₁₇N₃O₃ (vs. C₆H₁₀N₂O₃ for this compound).
- Key Structural Differences: Additional phenylamino and phenyl groups at positions 2 and 3, respectively. An ethylidene bridge (C=C) conjugated with the oxazolidine ring.
- Physicochemical Implications: Higher molecular weight (323.35 g/mol vs. ~170.16 g/mol) increases lipophilicity, likely reducing aqueous solubility compared to the simpler ethyl-substituted analog.
- Metabolic Stability : Bulky phenyl substituents could slow metabolic degradation compared to the ethyl group in this compound, which may undergo faster oxidation or hydrolysis .
Functional Group Comparison
| Property | This compound | CAS 14037-24-2 |
|---|---|---|
| Core Structure | Oxazolidine ring with 2-oxo, 3-carboxamide | Oxazolidine with extended conjugation and phenyl groups |
| Substituent Complexity | Low (ethyl group) | High (phenylamino, ethylidene, phenyl) |
| Predicted Solubility | Moderate (polar carboxamide) | Low (aromatic hydrophobicity) |
| Metabolic Vulnerability | Likely susceptible to N-dealkylation | Possibly resistant due to steric hindrance |
Research Findings and Implications
- Synthetic Accessibility : The simpler structure of this compound may offer advantages in scalable synthesis compared to the multi-substituted analog, which requires complex coupling steps for phenyl group introduction .
- Biological Relevance: While neither compound’s bioactivity is explicitly described, oxazolidine derivatives are known for antimicrobial and antitumor properties. The ethyl-substituted variant’s smaller size could enhance tissue penetration, whereas the phenyl-rich analog might exhibit stronger target binding but poorer bioavailability .
- Metabolic Pathways : Analogous to the metabolism of DACA (), oxazolidine derivatives may undergo oxidation (e.g., N-oxide formation) or hydrolysis. However, steric shielding in the phenyl-substituted compound could reduce such transformations, as seen in DACA’s N-oxide metabolite .
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